5-(1-Allyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(1-Allyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique structure combining an indolinone moiety with a thioxothiazolidinone ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Allyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves the condensation of isatin derivatives with thiosemicarbazones under specific conditions. One common method includes the reaction of isatin with thiosemicarbazide in the presence of an appropriate base, followed by the addition of an allyl group to the nitrogen atom of the indolinone ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Allyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The allyl group and other substituents on the indolinone ring can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted indolinone and thiazolidinone derivatives.
Scientific Research Applications
5-(1-Allyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Allyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of kinases and other signaling molecules, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Isatin derivatives: Compounds like 1-allyl-2-oxoindolin-3-ylidene derivatives.
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Uniqueness
5-(1-Allyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is unique due to its combination of an indolinone moiety with a thioxothiazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
611185-70-7 |
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Molecular Formula |
C19H20N2O2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2O2S2/c1-3-5-8-12-21-18(23)16(25-19(21)24)15-13-9-6-7-10-14(13)20(11-4-2)17(15)22/h4,6-7,9-10H,2-3,5,8,11-12H2,1H3/b16-15- |
InChI Key |
ZBBJGHUTCAJOJQ-NXVVXOECSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC=C)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC=C)SC1=S |
Origin of Product |
United States |
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